

Spectroscopic Profile of 2,4-Dimethoxy-1,3,5-triazine: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxy-1,3,5-triazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethoxy-1,3,5-triazine**. Due to the limited availability of direct experimental spectra for **2,4-dimethoxy-1,3,5-triazine**, this document presents a detailed analysis based on closely related and structurally similar compounds: 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-hydrazino-4,6-dimethoxy-1,3,5-triazine. This approach allows for a robust estimation of the spectroscopic properties of the target molecule. The guide includes tabulated summaries of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of **2,4-dimethoxy-1,3,5-triazine**. These values provide a strong indication of the expected spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-chloro-4,6-dimethoxy-1,3,5-triazine	CDCl ₃	3.98	s	2 x OCH ₃
2-hydrazino-4,6-dimethoxy-1,3,5-triazine	D ₂ O-TFA	3.89	s	2 x OCH ₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-chloro-4,6-dimethoxy-1,3,5-triazine	CDCl ₃	170.2, 167.8	C=N (triazine ring)
54.6	OCH ₃		
2-hydrazino-4,6-dimethoxy-1,3,5-triazine	D ₂ O-TFA	163.8, 162.5	C=N (triazine ring)
66.1, 65.9	OCH ₃		

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-chloro-4,6-dimethoxy-1,3,5-triazine

Wavenumber (cm ⁻¹)	Assignment
1562	Aromatic stretching (triazine ring)
1460	C=N stretching
1300	C-O stretching
818	C-N stretching
558	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2,4-dimethoxy-1,3,5-triazine**[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	142.06111
[M+Na] ⁺	164.04305
[M-H] ⁻	140.04655
[M] ⁺	141.05328

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of the triazine derivative (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled single-pulse experiment is commonly used.

Infrared (IR) Spectroscopy

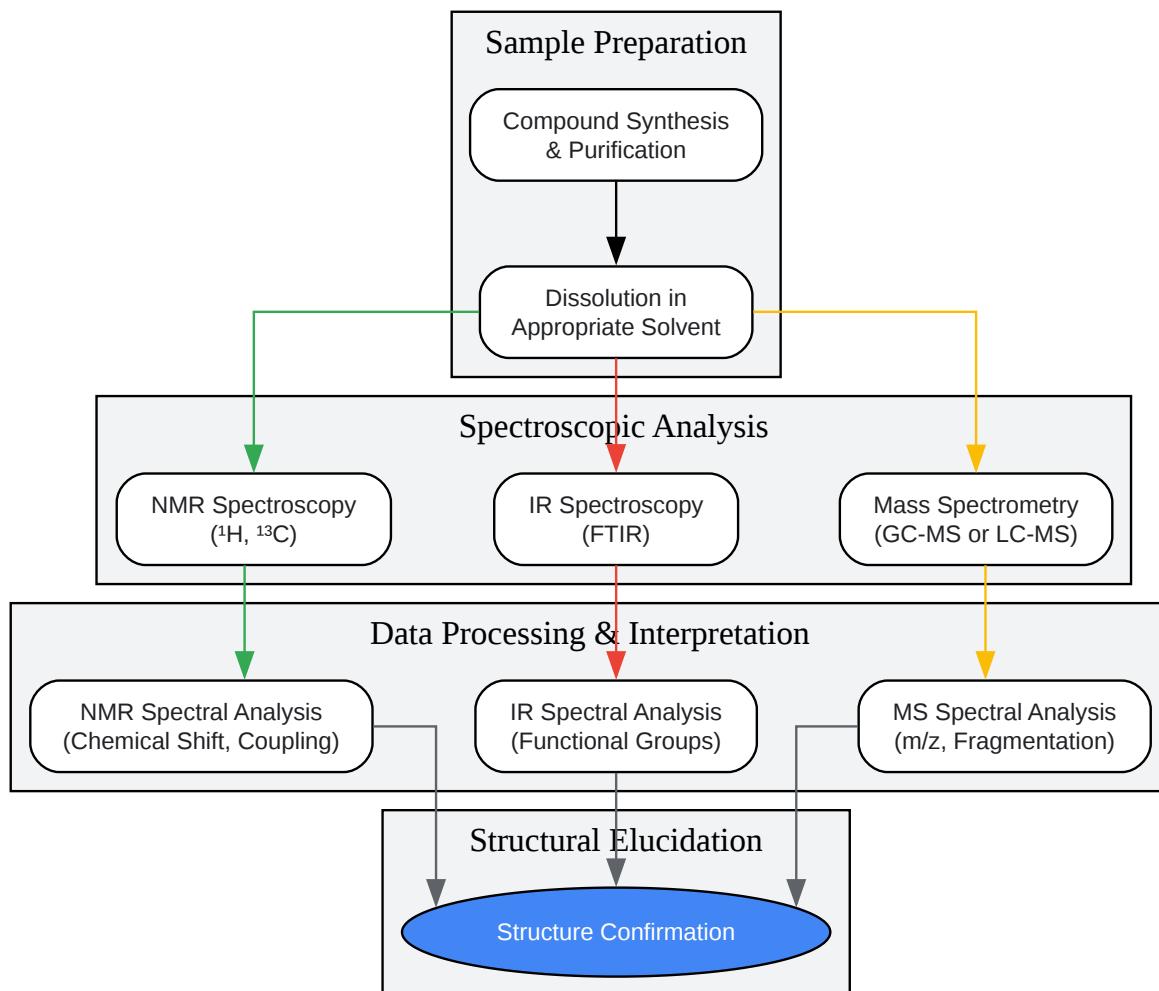
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is common. A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For volatile and thermally stable compounds like triazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The sample is introduced into the GC, which separates it from any impurities, and then enters the mass spectrometer. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,4-dimethoxy-1,3,5-triazine**.

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A generalized workflow for spectroscopic analysis.

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References

- 1. Chirality Sensing of N-Heterocycles via ^{19}F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethoxy-1,3,5-triazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185806#spectroscopic-data-nmr-ir-ms-of-2-4-dimethoxy-1-3-5-triazine>

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